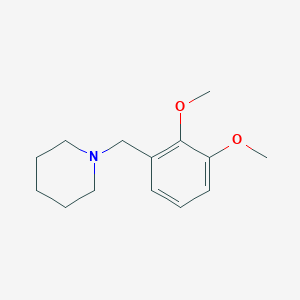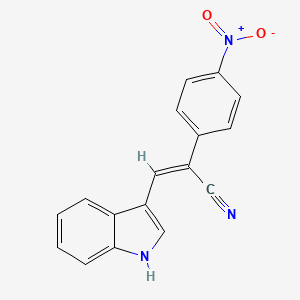![molecular formula C16H15IN2O2 B5818467 N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, also known as DIBO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DIBO is a highly reactive molecule that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been used in various scientific research applications, including as a cross-linking agent for proteins, as a fluorescent probe for imaging cells, and as a potential anticancer agent. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to selectively cross-link cysteine residues in proteins, which can be used to study protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been used as a fluorescent probe for imaging cells, as it can be easily incorporated into proteins and can be visualized using fluorescence microscopy. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has shown promising results as an anticancer agent, as it can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to cross-link cysteine residues in proteins. This can lead to the formation of protein aggregates, which can trigger apoptosis in cells. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer effects.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and cross-link cysteine residues in proteins. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have antioxidant properties, which can be beneficial in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has several advantages for use in lab experiments, including its high reactivity and specificity for cysteine residues in proteins. However, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide in scientific research. One potential application is as a cross-linking agent for studying protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide could also be used as a fluorescent probe for imaging cells in vivo, which could have applications in studying disease states. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide and its potential as an anticancer agent.
Métodos De Síntesis
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be synthesized using different methods, including the reaction of 4-iodobenzene-1-carboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base. This reaction leads to the formation of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-10-3-4-13(9-11(10)2)16(20)21-19-15(18)12-5-7-14(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRUQFVJSOBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)


![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)